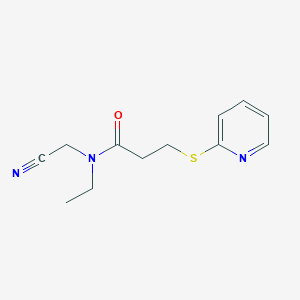
1-(4-methoxyphenyl)-1H-1,2,4-triazole
Overview
Description
“1-(4-methoxyphenyl)-1H-1,2,4-triazole” is a chemical compound that belongs to the family of triazoles . It’s a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of compounds similar to “1-(4-methoxyphenyl)-1H-1,2,4-triazole” has been studied. For instance, the synthesis of (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates, was performed using Saccharomyces uvarum as a biocatalyst .Molecular Structure Analysis
The molecular structure of “1-(4-methoxyphenyl)-1H-1,2,4-triazole” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). Theoretical and experimental results often show good agreement .Chemical Reactions Analysis
The chemical reactions involving “1-(4-methoxyphenyl)-1H-1,2,4-triazole” can be analyzed using various methodologies. Biotransformation is one of the most preferred methodologies that have many advantages compared to chemical catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-methoxyphenyl)-1H-1,2,4-triazole” can be analyzed using various techniques. For example, the vibrational wavenumbers of the structure can be computed using DFT .Scientific Research Applications
Synthesis of Heterocycles
The compound is used in the synthesis of heterocycles . Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
Production of Bioactive Compounds
This compound is used in the production of bioactive compounds . Several medications such as tazobactam and carboxyamidotriazole contain the 1,2,3-triazole unit in their skeletons . In addition, 1,2,3-triazoles have excellent metabolic and thermal stability and have been used in diverse applications .
Drug Discovery
“1-(4-methoxyphenyl)-1H-1,2,4-triazole” is used in drug discovery. It is a synthetic compound used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemistry.
Synthesis of Stereoisomers
The compound is used in the synthesis of all stereoisomers of tryptoline or tetrahydro-β-carboline . All isomers of the obtained amide and the precursor methyl ester were subjected to cell viability measurements on HeLa cells .
Cytotoxicity Studies
The compound is used in cytotoxicity studies . The results indicated that the stereochemistry of the derivatives is clearly related to cell viability .
Preparation of Potential Bioactive Compounds
This compound is used in the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Safety and Hazards
The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
properties
IUPAC Name |
1-(4-methoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-10-6-11-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCOAUMJBFQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-1H-1,2,4-triazole | |
CAS RN |
68377-33-3 | |
| Record name | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)




![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)



![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)
![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)
![3-(3-methoxyphenyl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazolidine-4-carboxamide](/img/structure/B2578171.png)

